Lipophilicity Differentiation: LogP of Side-Chain vs. Ring-Substituted Trifluoromethyl Isomer
The compound [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene shows a computed logP of 4.52, which is quantifiably lower than the logP of 4.60 for its close structural isomer, 1-(4-methyl-4-penten-1-yl)-4-(trifluoromethyl)benzene (CAS 74672-15-4), where the -CF3 group is attached to the aromatic ring . This difference of ΔlogP ≈ -0.08 indicates that positioning the -CF3 group on the alkenyl side chain, rather than the aryl ring, reduces overall lipophilicity, which can translate into better aqueous solubility and distinct pharmacokinetic behavior in biological applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.52 |
| Comparator Or Baseline | 1-(4-methyl-4-penten-1-yl)-4-(trifluoromethyl)benzene (CAS 74672-15-4), LogP = 4.60 |
| Quantified Difference | ΔLogP = -0.08 (Target is less lipophilic) |
| Conditions | Computed LogP values from the ChemSrc chemical database. |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the isomer that best fits their required solubility-permeability balance for a specific biological or material science application.
